molecular formula C14H17N3O6 B1411851 Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate CAS No. 1435805-67-6

Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate

Cat. No. B1411851
CAS RN: 1435805-67-6
M. Wt: 323.3 g/mol
InChI Key: KDXAIEPTAIACOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate (TB-DMNO) is a heterocyclic compound of nitrogen and oxygen atoms. It is a derivative of the oxazine class of compounds, which are known for their potential applications in the fields of medicine, biochemistry, and organic synthesis. TB-DMNO is a relatively new compound that has been studied for its potential applications in the laboratory.

Scientific Research Applications

Serotonin Modulation in Mice

Research by Nucci-da-Silva et al. (1999) explored the modulation of catalepsy in mice induced by N(G)-(Nitro-L-arginine (L-NOARG), an inhibitor of nitric oxide synthase, through serotonergic drugs. This study suggests that compounds affecting serotonin receptors can modulate neurological outcomes in animal models, which might be relevant to the pharmacodynamics of similar complex organic compounds Nucci-da-Silva, L., Guimarães, F., & Del Bel, E. (1999).

Pulmonary Toxicity of Alkylphenols

Mizutani et al. (1982) investigated the pulmonary toxicity of butylated hydroxytoluene (BHT) and related alkylphenols in mice, focusing on structural requirements for toxic potency. This research highlights the importance of molecular structure in determining the biological effects of synthetic organic compounds, which could be relevant for assessing the safety and biological interactions of similar compounds Mizutani, T., Ishida, I., Yamamoto, K., & Tajima, K. (1982).

Free Radical Production in Skin Inflammation

A study by Nakai et al. (2006) on free radical production in LPS-treated mouse skin implicated the role of inducible nitric oxide synthase and xanthine oxidase. This study provides insights into the biochemical pathways involved in inflammation and oxidative stress, potentially relevant to understanding the biochemical interactions of similar complex molecules Nakai, K., Kadiiska, M., Jiang, J., Stadler, K., & Mason, R. (2006).

Effect on Filarial Parasites

Research by Franz et al. (2004) examined the in vivo effect of benzothiazole and amoscanate derivatives on the fine structure of adult Brugia spp. and Litomosoides carinii, revealing alterations in somatic muscle cells and mitochondria. This indicates the potential of certain chemical compounds to affect parasitic organisms at the cellular level, which might inform the development of antiparasitic agents Franz, M., Zahner, H., Mehlhorn, H., & Striebel, H. (2004).

properties

IUPAC Name

tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c1-13(2,3)23-12(19)16-10-8(22-14(4,5)11(16)18)6-7-9(15-10)17(20)21/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXAIEPTAIACOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=C(O1)C=CC(=N2)[N+](=O)[O-])C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate
Reactant of Route 4
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate
Reactant of Route 5
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate
Reactant of Route 6
Tert-butyl 2,2-dimethyl-6-nitro-3-oxopyrido[3,2-b][1,4]oxazine-4-carboxylate

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